molecular formula C24H17FO4 B2675589 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 618389-81-4

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B2675589
CAS No.: 618389-81-4
M. Wt: 388.394
InChI Key: WWQKAORHPAVBEP-UHFFFAOYSA-N
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with a 4-fluorophenyl group, a 2-oxoethoxy group, a methyl group, and a phenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with a β-ketoester under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, in a Friedel-Crafts acylation reaction.

    Attachment of the 2-oxoethoxy group: This can be accomplished through an etherification reaction using an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base.

    Methylation and phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO4/c1-15-23(17-5-3-2-4-6-17)24(27)20-12-11-19(13-22(20)29-15)28-14-21(26)16-7-9-18(25)10-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQKAORHPAVBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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